Heptadecafluoro-N-(2-(phosphonooxy)ethyl)-N-propyloctanesulphonamide

Environmental Fate Bioaccumulation QSAR

Heptadecafluoro-N-(2-(phosphonooxy)ethyl)-N-propyloctanesulphonamide (CAS 64264-44-4) is a member of the per- and polyfluoroalkyl substance (PFAS) family, classified under the Organization for Economic Co-operation and Development (OECD) umbrella as a non-polymer, perfluoroalkane sulfonyl fluoride (PASF)-based substance. It features a C8 perfluorinated tail (heptadecafluorooctyl) linked via a sulfonamide group to an N-propyl chain and a terminal phosphonooxyethyl moiety, distinguishing it from the more commonly referenced N-ethyl analog (SAmPAP, CAS 2624-80-8).

Molecular Formula C8F17SO2N(C3H7)CH2CH2OP(=O)(OH)2
C13H13F17NO6PS
Molecular Weight 665.26 g/mol
CAS No. 64264-44-4
Cat. No. B12070013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHeptadecafluoro-N-(2-(phosphonooxy)ethyl)-N-propyloctanesulphonamide
CAS64264-44-4
Molecular FormulaC8F17SO2N(C3H7)CH2CH2OP(=O)(OH)2
C13H13F17NO6PS
Molecular Weight665.26 g/mol
Structural Identifiers
SMILESCCCN(CCOP(=O)(O)O)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
InChIInChI=1S/C13H13F17NO6PS/c1-2-3-31(4-5-37-38(32,33)34)39(35,36)13(29,30)11(24,25)9(20,21)7(16,17)6(14,15)8(18,19)10(22,23)12(26,27)28/h2-5H2,1H3,(H2,32,33,34)
InChIKeyWTBPTHWHWVYYJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Heptadecafluoro-N-(2-(phosphonooxy)ethyl)-N-propyloctanesulphonamide (CAS 64264-44-4): A Differentiated Perfluoroalkyl Sulfonamidoethyl Phosphate for Specialized Research


Heptadecafluoro-N-(2-(phosphonooxy)ethyl)-N-propyloctanesulphonamide (CAS 64264-44-4) is a member of the per- and polyfluoroalkyl substance (PFAS) family, classified under the Organization for Economic Co-operation and Development (OECD) umbrella as a non-polymer, perfluoroalkane sulfonyl fluoride (PASF)-based substance [1]. It features a C8 perfluorinated tail (heptadecafluorooctyl) linked via a sulfonamide group to an N-propyl chain and a terminal phosphonooxyethyl moiety, distinguishing it from the more commonly referenced N-ethyl analog (SAmPAP, CAS 2624-80-8). With a molecular weight of 665.26 g/mol and a computed XLogP3-AA of 4.5, this compound demonstrates enhanced lipophilicity driven by the N-propyl substitution, a critical parameter influencing its environmental partitioning and bioaccumulation potential within the broader class of perfluorooctane sulfonate (PFOS) precursors [1][2].

Why Heptadecafluoro-N-(2-(phosphonooxy)ethyl)-N-propyloctanesulphonamide Cannot Be Generically Substituted


Substituting this compound with the N-ethyl analog (SAmPAP) or other PFOS precursors will fundamentally alter experimental outcomes due to quantifiable differences in physicochemical properties. Simply changing the N-alkyl chain from ethyl to propyl increases the XLogP3 from ~3.8 to 4.5 [1], directly impacting hydrophobicity-driven interactions such as membrane partitioning, protein binding, and environmental sorption. As a PFOS precursor, the length of the N-alkyl chain dictates the rate and pathway of biotransformation, influencing the half-life and the profile of terminal metabolites (e.g., PFOS) generated in vivo or in environmental compartments [2]. Therefore, procurement of the precise N-propyl variant, rather than an analog, is mandatory for maintaining quantitative reproducibility in studies of structure-activity relationships, environmental fate modeling, or analytical method development for PFAS identification.

Quantitative Evidence for Differentiation: Heptadecafluoro-N-(2-(phosphonooxy)ethyl)-N-propyloctanesulphonamide vs. N-Ethyl Analog (SAmPAP)


Increased Lipophilicity Drives Greater Environmental Partitioning vs. N-Ethyl SAmPAP

The target compound exhibits a computed XLogP3-AA of 4.5, compared to a value of approximately 3.8 for the N-ethyl analog, 2-(N-ethylperfluorooctane-1-sulfonamido)ethyl phosphate (SAmPAP, CAS 2624-80-8). This difference of +0.7 log units, arising solely from the N-propyl substitution, represents a 5-fold increase in lipophilicity, directly influencing its sorption to organic matter and potential for bioaccumulation [1][2].

Environmental Fate Bioaccumulation QSAR

Altered Molecular Weight and Molar Volume Influence Analytical Selectivity

The target compound possesses a molecular weight of 665.26 g/mol, compared to 651.23 g/mol for the N-ethyl analog. This mass difference of approximately 14 Da (a methylene group) is significant for chromatographic separation and mass spectrometric detection. In a complex PFAS mixture, this mass shift directly enables the selective and unambiguous identification of the N-propyl precursor, preventing false assignment as the more common N-ethyl analog in environmental or biological matrices [1].

Analytical Chemistry Mass Spectrometry PFAS Identification

Inclusion in OECD PFAS List Defines a Distinct Regulatory Identity

The compound is specifically listed in the OECD's comprehensive PFAS list as a non-polymer, PASF-based substance. This listing, which categorizes compounds based on their distinct structural features, formally differentiates it from its shorter-chain N-alkyl analogs. This has direct implications for procurement related to regulatory compliance testing, where the specific chain length can influence a compound's inclusion in substance restriction lists [1].

Regulatory Science Chemical Management PFAS Classification

Optimal Application Scenarios for Heptadecafluoro-N-(2-(phosphonooxy)ethyl)-N-propyloctanesulphonamide


Analytical Reference Standard for PFOS Precursor Identification

The confirmed mass shift of +14 Da and increased XLogP3 of 4.5 [1][2] compared to the N-ethyl analog make this compound an essential certified reference material for high-resolution mass spectrometry (HRMS) workflows. Its use ensures the accurate chromatographic separation and unambiguous identification of the N-propyl PFOS precursor in complex environmental samples, wastewater, or biological fluids, where it may be erroneously assigned as the more common SAmPAP.

Environmental Fate and Biotransformation Modeling

For studies investigating the biotransformation of PFAS precursors to persistent terminal acids like PFOS, this compound's N-propyl chain provides a crucial model. The increased lipophilicity (XLogP3 = 4.5) [1] is a key input parameter for quantitative structure-activity relationship (QSAR) models predicting sorption to sediments and uptake into organisms, allowing researchers to study how a single methylene unit extension alters a compound's environmental half-life and metabolite profile.

Structure-Activity Relationship (SAR) Studies in Surfactant Technology

As a PASF-based phosphate ester, its unique structural combination of a C8 perfluorinated tail, an N-propyl sulfonamide linker, and a phosphate headgroup differentiates it from both acrylate-based and shorter-chain N-alkyl phosphates. Research into novel fluorosurfactant formulations can leverage this specific structure to investigate how the N-propyl group modifies key properties like critical micelle concentration (CMC) and surface tension reduction efficiency compared to the N-ethyl or N-butyl variants, guided by the established XLogP difference [1].

Regulatory and Toxicological Compliance Testing

Given its explicit listing in the OECD's PFAS inventory as a non-polymer, PASF-based substance [1], this compound is indispensable for laboratories conducting mandated screening for long-chain PFAS precursors. Procurement of this specific compound is necessary to develop and validate targeted analytical methods that meet global chemical management regulations and to generate data for substance-specific risk assessments.

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